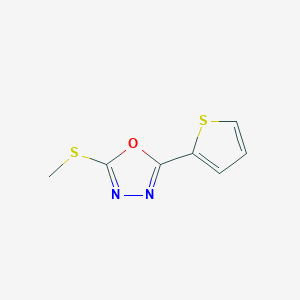![molecular formula C17H16N4O2S B2521064 N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 539807-20-0](/img/structure/B2521064.png)
N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of derivatives involving the 1,3,4-oxadiazole and acetamide moieties has been extensively studied, demonstrating the chemical versatility and potential of these compounds for various applications. For instance, Nafeesa et al. (2017) synthesized a series of N-substituted derivatives evaluated for their antibacterial and anti-enzymatic potential, revealing insights into their structure-activity relationships and potential for further modification for specific scientific applications (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Biological Screening
Rehman et al. (2013) focused on the biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, highlighting their activity against acetylcholinesterase, an enzyme target relevant in neurodegenerative diseases. This work emphasizes the potential of these compounds in designing inhibitors for enzymes of clinical interest (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Thermally Stable Polymers
Research by Mansoori et al. (2012) introduced new, thermally stable aromatic polyimides and poly(amide-imide) based on 1,3,4-oxadiazole derivatives, showcasing the application of these compounds in materials science. The synthesis and characterization of these polymers offer promising avenues for developing advanced materials with specific thermal and mechanical properties (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Vibrational Spectroscopic Analysis
Jenepha Mary, Pradhan, and James (2022) characterized an antiviral active molecule closely related to the compound using vibrational spectroscopy, demonstrating the importance of spectroscopic techniques in understanding the molecular structure and interactions of these compounds. This research highlights the role of computational and spectroscopic methods in elucidating the properties of potential therapeutic agents (Jenepha Mary, Pradhan, & James, 2022).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-4-12(2)14(9-11)19-15(22)10-24-17-21-20-16(23-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMICVHVSSXDQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)
![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)
![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)
![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)